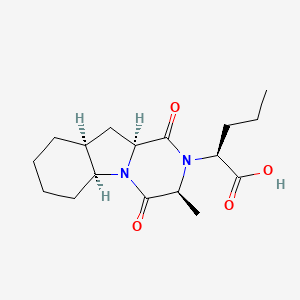

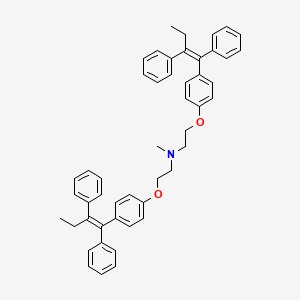

![molecular formula C12H16O7 B584032 Tri-O-acetyl-D-[6-13C]glucal CAS No. 478529-37-2](/img/structure/B584032.png)

Tri-O-acetyl-D-[6-13C]glucal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

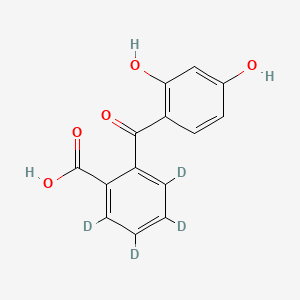

Tri-O-acetyl-D-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase .

Synthesis Analysis

Tri-O-acetyl-D-glucal is a useful building block in the synthesis of a range of carbohydrates. The glucal double bond allows other functional groups to be introduced . It can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Molecular Structure Analysis

The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . Its molecular weight is 272.25 . The structure of Tri-O-acetyl-D-glucal includes a cyclic enol-ether (glycal) of D-glucose .Chemical Reactions Analysis

As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis

Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . It has a melting point of 53-55 °C . The specific optical rotation is -12° at a concentration of 2 in ethanol .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Tri-O-acetyl-D-glucal (TAG) has been used in the synthesis of copolymers that have shown significant antimicrobial activity . The antimicrobial activity of TAG and its copolymers was studied using the minimum microbicidal concentration-broth dilution method .

Anticancer Activity

TAG is also used in the synthesis of copolymers that have potential anticancer activities . These copolymers have been studied for their potential use in cancer treatment .

Synthesis of Oligosaccharides

TAG acts as a building block for the synthesis of oligosaccharides . This process can be carried out in both solution and solid-phase .

Preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol

TAG is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . This compound has various applications in the field of organic chemistry .

Ferrier Rearrangement

The monomer TAG undergoes Ferrier rearrangement in water to give PSG . This is a significant reaction in organic chemistry .

Synthesis of Copolymers

TAG is used in the synthesis of copolymers with itaconic anhydride (IA) . These copolymers have been structurally, molecularly, and thermally characterized .

Wirkmechanismus

Target of Action

Tri-O-acetyl-D-[6-13C]glucal is primarily used as a biochemical reagent . It is a building block for the synthesis of oligosaccharides . Therefore, its primary targets are the enzymes and proteins involved in the synthesis of oligosaccharides.

Mode of Action

Tri-O-acetyl-D-[6-13C]glucal interacts with its targets by serving as a structural unit in the synthesis of oligosaccharides It is incorporated into the growing oligosaccharide chain during the synthesis process

Biochemical Pathways

Tri-O-acetyl-D-[6-13C]glucal is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are important components of many biological molecules, including glycoproteins and glycolipids, and play crucial roles in various biological processes such as cell-cell recognition and signaling. The exact downstream effects of the synthesis of oligosaccharides using Tri-O-acetyl-D-[6-13C]glucal would depend on the specific oligosaccharide being synthesized and its role in the organism.

Result of Action

The result of the action of Tri-O-acetyl-D-[6-13C]glucal is the synthesis of oligosaccharides . These oligosaccharides can then participate in various biological processes depending on their specific structures and functions.

Action Environment

The action of Tri-O-acetyl-D-[6-13C]glucal is typically carried out in a laboratory setting under controlled conditions . Factors such as temperature, pH, and the presence of other reagents can influence its action, efficacy, and stability. For example, it is known to be slightly soluble in water , which could affect its reactivity in aqueous environments.

Safety and Hazards

When handling Tri-O-acetyl-D-glucal, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl](113C)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-UVCKGYJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13CH2][C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

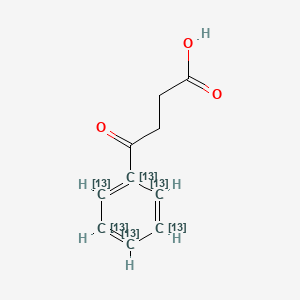

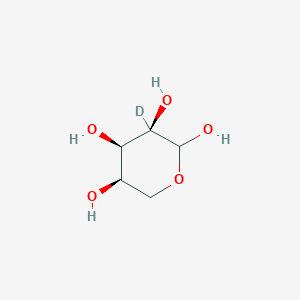

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

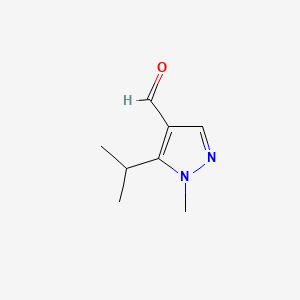

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

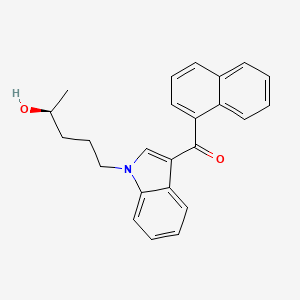

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)